cefepime dihydrochloride, also known by the brand name Maxipime, is a fourth-generation cephalosporin antibiotic. [, ] While widely used clinically, it also serves as a valuable tool in scientific research. Its broad spectrum of activity against both gram-positive and gram-negative bacteria makes it particularly useful in studies investigating bacterial resistance mechanisms and novel antibiotic targets. []
Cefepime dihydrochloride is a broad-spectrum cephalosporin antibiotic, classified under the fourth generation of cephalosporins. It is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable therapeutic agent in treating various infections, particularly those caused by multidrug-resistant organisms. The compound is characterized by its ability to penetrate well into tissues and its stability against many beta-lactamases, which are enzymes produced by bacteria that can inactivate other antibiotics.
Cefepime dihydrochloride is derived from the natural cephalosporin nucleus, with modifications that enhance its antibacterial activity. It is classified as a cephalosporin antibiotic and falls under the category of beta-lactam antibiotics due to its beta-lactam ring structure. This compound is typically synthesized in pharmaceutical laboratories and is available in various formulations for clinical use.
The synthesis of cefepime dihydrochloride involves several key steps:
This method enhances the purity of the final product, achieving purity levels above 99.5% as determined by high-performance liquid chromatography.
Cefepime dihydrochloride has a complex molecular structure characterized by its beta-lactam ring fused to a dihydrothiazine ring. Its chemical formula is CHClNOS, and it has a molecular weight of approximately 425.85 g/mol. The structural representation includes:
The structural formula can be represented as follows:
Cefepime dihydrochloride undergoes various chemical reactions, primarily involving hydrolysis under acidic or basic conditions, which can lead to degradation products. Stress stability studies have identified new degradation products formed during these reactions, including two significant impurities characterized through gradient reverse-phase high-performance liquid chromatography .
The reactions typically include:
Cefepime dihydrochloride functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This action leads to cell lysis and death, particularly effective against rapidly dividing bacteria.
The binding affinity of cefepime to PBPs allows it to effectively inhibit both Gram-positive and Gram-negative bacteria, making it a potent choice for treating severe infections caused by resistant strains .
Cefepime dihydrochloride is widely used in clinical settings for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: